

# Spectroscopic Profile of 2-Nitrocinnamaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: **2-Nitrocinnamaldehyde**

Cat. No.: **B074183**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitrocinnamaldehyde**, a valuable intermediate in organic synthesis. Due to the limited availability of experimentally published spectra, this guide combines data from analogous compounds with predicted spectroscopic values to offer a detailed characterization. The information is presented to assist in the identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data

The following sections present the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Nitrocinnamaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values and should be used as a reference. Experimental verification is recommended.

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-Nitrocinnamaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.8	d	~7.5	Aldehydic H
~8.2	d	~8.0	Ar-H (ortho to $\text{NO}_2$ )
~7.8	d	~16.0	Vinylic H (beta to $\text{C=O}$ )
~7.7	t	~7.5	Ar-H
~7.6	t	~7.5	Ar-H
~7.5	dd	~16.0, ~7.5	Vinylic H (alpha to $\text{C=O}$ )
~7.9	d	~7.5	Ar-H

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **2-Nitrocinnamaldehyde**

Chemical Shift ( $\delta$ ) ppm	Assignment
~193.5	$\text{C=O}$ (Aldehyde)
~150.0	$\text{C-NO}_2$
~145.0	Vinylic CH (beta to $\text{C=O}$ )
~134.0	Aromatic CH
~131.0	Aromatic C (ipso to vinyl)
~130.0	Aromatic CH
~129.0	Vinylic CH (alpha to $\text{C=O}$ )
~128.0	Aromatic CH
~125.0	Aromatic CH

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Nitrocinnamaldehyde** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted Significant IR Absorption Bands for **2-Nitrocinnamaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic and Vinylic C-H stretch
~2850, ~2750	Weak	Aldehydic C-H stretch (Fermi resonance)
~1700-1680	Strong	C=O stretch (conjugated aldehyde)
~1625	Medium	C=C stretch (alkene)
~1520	Strong	Asymmetric NO <sub>2</sub> stretch
~1350	Strong	Symmetric NO <sub>2</sub> stretch
~970	Strong	Out-of-plane C-H bend (trans-alkene)
~750	Strong	Out-of-plane C-H bend (ortho-disubstituted aromatic)

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-Nitrocinnamaldehyde** is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for **2-Nitrocinnamaldehyde**

m/z	Relative Intensity	Assignment
177	Moderate	[M] <sup>+</sup> (Molecular Ion)
176	High	[M-H] <sup>+</sup>
148	Moderate	[M-CHO] <sup>+</sup>
131	Moderate	[M-NO <sub>2</sub> ] <sup>+</sup>
103	Moderate	[C <sub>8</sub> H <sub>7</sub> ] <sup>+</sup>
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

### NMR Spectroscopy

- Sample Preparation: A sample of **2-Nitrocinnamaldehyde** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- <sup>1</sup>H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of <sup>13</sup>C, a larger number of scans and a longer acquisition time are necessary.

### Infrared (IR) Spectroscopy

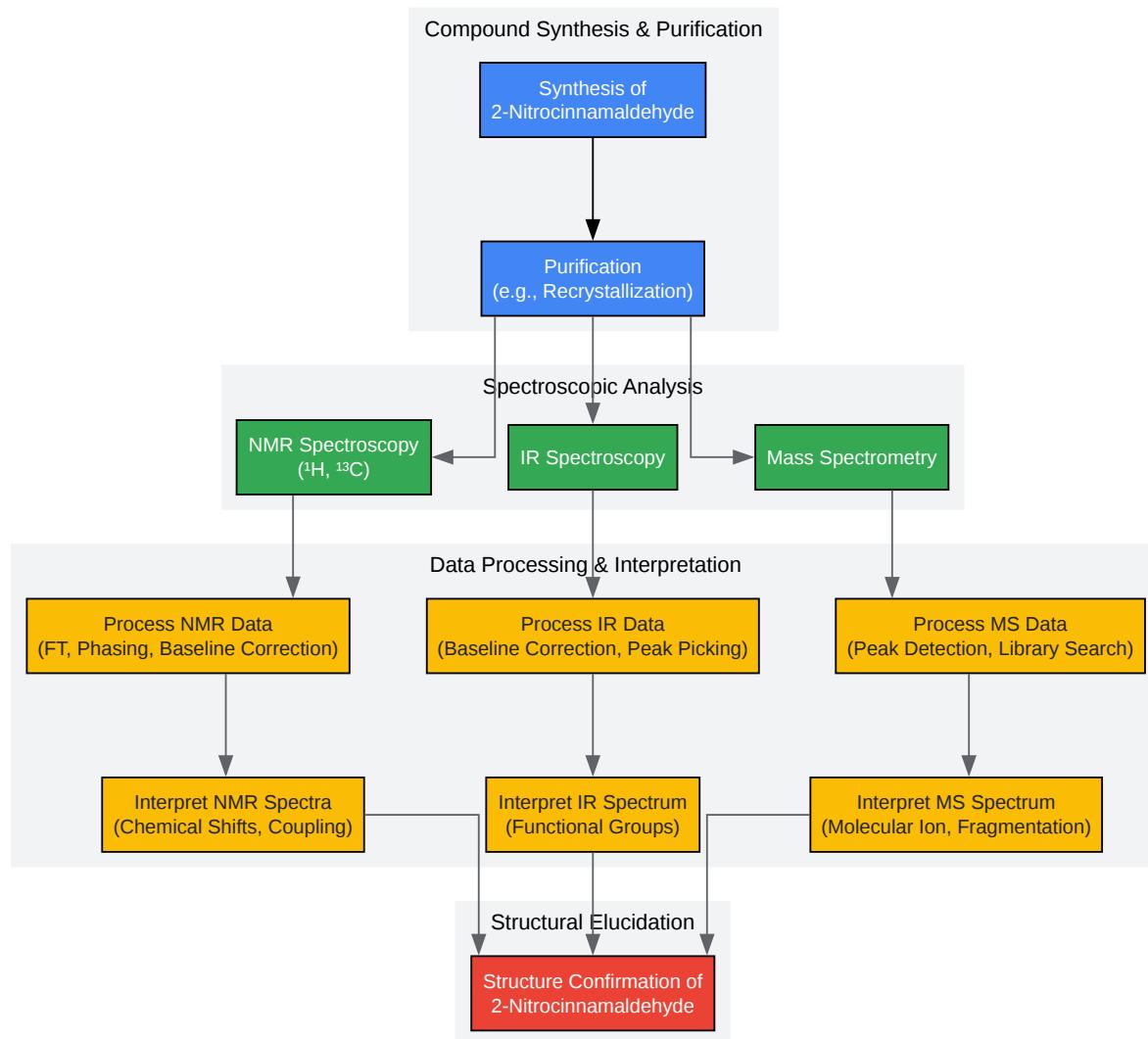
- Sample Preparation (Solid): As **2-Nitrocinnamaldehyde** is a solid, several methods can be employed:
  - KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied to ensure good contact.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400  $\text{cm}^{-1}$ ). A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS). For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC.
- Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Nitrocinnamaldehyde**.

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Caption: Workflow for Spectroscopic Analysis.

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